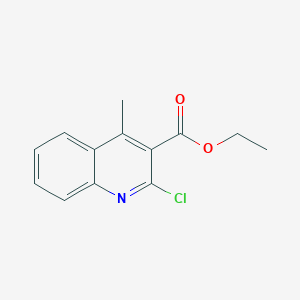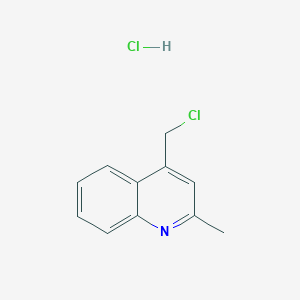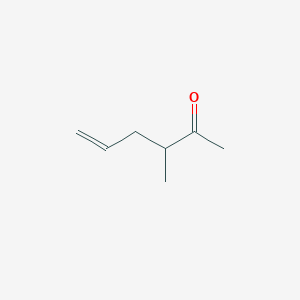
1-Isothiocyanato-2,2-dimethylpropane
Descripción general
Descripción
1-Isothiocyanato-2,2-dimethylpropane is a chemical compound with the CAS Number: 25343-65-1 . It has a molecular weight of 129.23 and is a liquid at room temperature .
Synthesis Analysis
A novel synthesis method for isothiocyanates, including 1-Isothiocyanato-2,2-dimethylpropane, has been developed . This method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% .Molecular Structure Analysis
The IUPAC name for this compound is 1-isothiocyanato-2,2-dimethylpropane . The InChI code is 1S/C6H11NS/c1-6(2,3)4-7-5-8/h4H2,1-3H3 .Physical And Chemical Properties Analysis
1-Isothiocyanato-2,2-dimethylpropane is a liquid at room temperature . It has a molecular weight of 129.23 .Aplicaciones Científicas De Investigación
Cancer Chemoprevention
Isothiocyanates, including 1-Isothiocyanato-2,2-dimethylpropane, have been studied for their chemoprotective activities. They have numerous protein targets through which they exert protection in the context of various diseases such as cancer . They can induce stress response pathways that restore the cellular redox and protein homeostasis, and contribute to resolution of inflammation .
Neurodegeneration Prevention
Isothiocyanates may have potential in preventing neurodegenerative diseases. This is due to their ability to induce stress response pathways that can help maintain cellular homeostasis .
Anti-Inflammatory Properties
Isothiocyanates have been shown to have anti-inflammatory properties. They can contribute to the resolution of inflammation, which could potentially be beneficial in the treatment of inflammatory diseases .
Metabolic Disease Management
Isothiocyanates may also have applications in the management of metabolic diseases. This is due to their ability to restore cellular homeostasis, which can be disrupted in metabolic diseases .
Infection Control
Isothiocyanates may have potential in controlling infections. Their ability to induce stress response pathways could potentially help the body fight off infections .
Selective Killing of Cancer Cells
At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy or necrosis .
Mecanismo De Acción
- Its reactivity with sulfur-centered nucleophiles, such as cysteine, plays a crucial role in its biological effects .
- DMITC’s high chemical reactivity allows it to modify proteins involved in various cellular processes .
- Additionally, DMITC affects cell cycle regulation, apoptosis, heat shock proteins, and angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
The safety information for 1-Isothiocyanato-2,2-dimethylpropane includes several hazard statements such as H226, H302, H312, H314, H317, H332, H334, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P272, P280, P285, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P333+P313, P342+P311, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
1-isothiocyanato-2,2-dimethylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOLQDSODXHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25343-65-1 | |
| Record name | 1-isothiocyanato-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




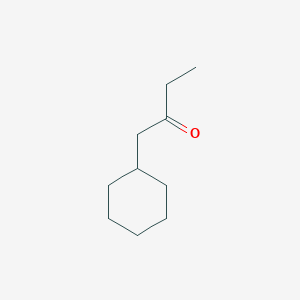
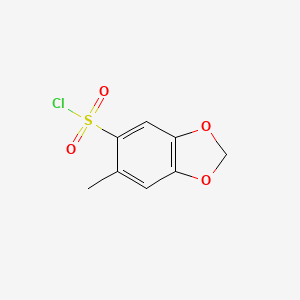
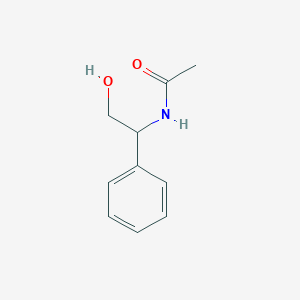

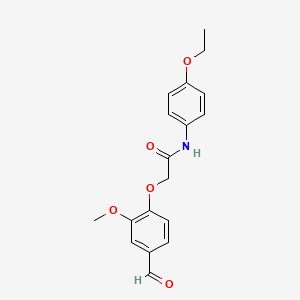

![{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane](/img/structure/B3381538.png)

